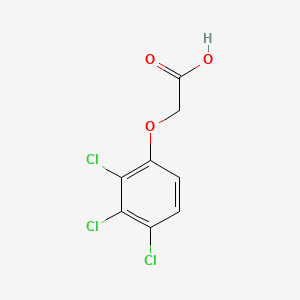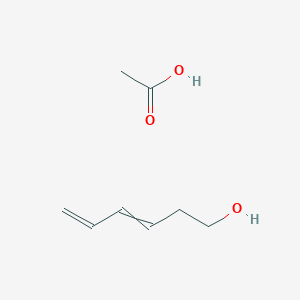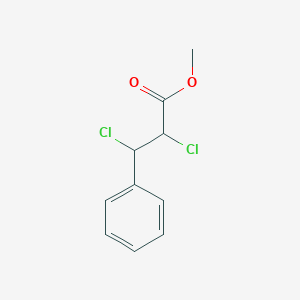
Methyl 2,3-dichloro-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dichloro-3-phenylpropanoate is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of phenylpropanoic acid, where the hydrogen atoms at positions 2 and 3 of the propanoate chain are replaced by chlorine atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloro-3-phenylpropanoate typically involves the chlorination of methyl 3-phenylpropanoate. This can be achieved through a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 3-phenylpropanoic acid.
Esterification: The 3-phenylpropanoic acid is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to yield methyl 3-phenylpropanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-dichloro-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Reduction: The compound can be reduced to form methyl 3-phenylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of methyl 3-phenylpropanoate.
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dichloro-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of methyl 2,3-dichloro-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3-dibromo-3-phenylpropanoate: Similar structure but with bromine atoms instead of chlorine.
Methyl 3-phenylpropanoate: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,3-dichloro-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
Methyl 2,3-dichloro-3-phenylpropanoate is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
35115-84-5 |
|---|---|
Molekularformel |
C10H10Cl2O2 |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
methyl 2,3-dichloro-3-phenylpropanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
InChI-Schlüssel |
YOWWUZLQXXBDBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C1=CC=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
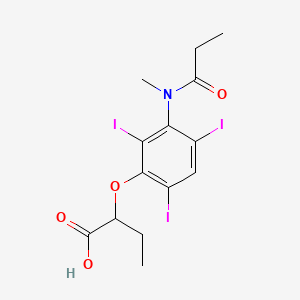
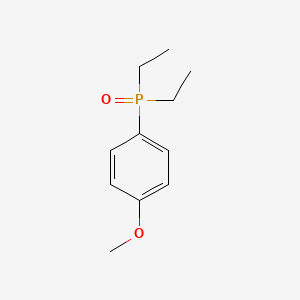
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)



